BenchChemオンラインストアへようこそ!

Palbociclib-SMCC

ADC Linker-Payload PROTAC Ligand Targeted Protein Degradation

Palbociclib-SMCC (C36H42N8O5) is a heterobifunctional linker-payload designed for ADC research. The non-cleavable SMCC linker confines CDK4/6 inhibition to target cells, reducing off-tissue toxicity. Validated with cetuximab for EGFR+ cancers. Essential for programs where bystander effect is contraindicated.

Molecular Formula C36H42N8O5
Molecular Weight 666.783
Cat. No. B1574398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalbociclib-SMCC
SynonymsPD0332991-SMCC;  PD 0332991-SMCC;  PD-0332991-SMCC;  Palbociclib-SMCC;  Palbociclib-SMCC linker;  Palbociclib with a SMCC linker. Palbociclib conjugate.; 1-((4-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyrid
Molecular FormulaC36H42N8O5
Molecular Weight666.783
Structural Identifiers
SMILESO=C1C(C(C)=O)=C(C2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCN(C(C6CCC(CN7C(C=CC7=O)=O)CC6)=O)CC5)C
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Palbociclib-SMCC: A Non-Cleavable ADC Linker-Payload Building Block for Targeted CDK4/6 Inhibition Research


Palbociclib-SMCC is a heterobifunctional linker-payload construct comprising the CDK4/6 inhibitor Palbociclib conjugated to the non-cleavable SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker [1]. The compound (MW 666.78 g/mol, C36H42N8O5) is a solid powder intended as a research-use intermediate for synthesizing antibody-drug conjugates (ADCs) that deliver CDK4/6 inhibition selectively to target antigen-expressing cells . Unlike cleavable linker systems that release free payload via enzymatic or chemical triggers, SMCC-based ADCs rely on complete lysosomal degradation of the antibody to release the active linker-payload catabolite, a mechanism that fundamentally alters the pharmacokinetic and toxicity profile of the resulting conjugate [2].

Why Palbociclib-SMCC Cannot Be Replaced by Generic Palbociclib Analogs or Alternative Linker-Payload Constructs


Generic substitution of Palbociclib-SMCC is precluded by three interdependent factors. First, the SMCC linker confers non-cleavable character to the conjugate—upon ADC internalization and lysosomal degradation, the released catabolite retains the SMCC linker moiety and a lysine residue, which is poorly membrane-permeable and thus confines cytotoxic activity to target antigen-expressing cells without bystander killing [1]. In contrast, Palbociclib-propargyl is a PROTAC ligand functionalized with an alkyne for click chemistry-mediated conjugation to E3 ligase recruiters, targeting protein degradation rather than direct kinase inhibition . Second, Palbociclib-succinic acid provides a carboxy terminal for amine conjugation but lacks the maleimide group essential for sulfhydryl-directed bioconjugation to engineered cysteine residues or reduced interchain disulfides . Third, alternative non-cleavable linkers such as MD (2-(maleimidomethyl)-1,3-dioxane) demonstrate different stability profiles in human plasma compared to the cyclohexane-containing SMCC backbone [2]. These structural and mechanistic divergences render Palbociclib-SMCC non-interchangeable with other Palbociclib derivatives or linker-payload combinations.

Palbociclib-SMCC Differentiation: Quantitative Evidence for Scientific Selection


Palbociclib-SMCC vs. Palbociclib-propargyl: Divergent Conjugation Chemistry and Intended Application

Palbociclib-SMCC is functionalized with an SMCC linker containing an NHS ester (amine-reactive) and a maleimide group (sulfhydryl-reactive) for ADC construction . In contrast, Palbociclib-propargyl contains a terminal alkyne group designed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry to conjugate with azide-functionalized E3 ligase ligands in PROTAC synthesis . The functional consequence is that PROTAC CP-10 (synthesized from Palbociclib-propargyl) achieves CDK6 degradation with DC50 = 2.1 nM but exhibits 10–25-fold reduced kinase inhibitory activity for CDK4/6 compared to free Palbociclib, owing to steric interference from the linker and E3 ligase moiety . No comparable degradation or attenuated kinase inhibition data exist for Palbociclib-SMCC-based ADCs, which retain direct CDK4/6 inhibitory activity through lysosomal catabolite release [1].

ADC Linker-Payload PROTAC Ligand Targeted Protein Degradation Bioconjugation

SMCC vs. Cleavable Linkers: Reduced Grade ≥3 Adverse Events in ADC Clinical Meta-Analysis

A systematic review and meta-analysis of ADC clinical trials published between 1998 and 2022 examined the relationship between linker cleavability and systemic toxicity [1]. The analysis compared ADCs employing non-cleavable linkers (including SMCC-based conjugates such as T-DM1/Kadcyla) versus those with cleavable linkers. ADCs with cleavable linkers were associated with significantly more composite adverse events (AEs) ≥ grade 3 (46% incidence) compared to the non-cleavable arm (34% incidence) [1]. This 12-percentage-point difference supports the hypothesis that cleavable linkers permit premature payload release in circulation, elevating systemic free payload concentrations and associated toxicities [1].

ADC Safety Linker Cleavability Systemic Toxicity Meta-Analysis

SMCC Maleimide Stability: Cyclohexane Bridge Provides Quantified Buffer Stability Advantage

The SMCC linker contains a cyclohexane bridge that confers enhanced stability to the maleimide group compared to analogous reagents lacking this structural feature . Quantitative stability data indicate that maleimide groups on SMCC-activated proteins remain stable for 64 hours in 0.1 M sodium phosphate buffer at pH 7.0 and 4°C [1]. The cyclohexane ring decreases the rate of maleimide hydrolysis, enabling maleimide-activated proteins to be lyophilized and stored for later conjugation to sulfhydryl-containing molecules . For comparison, the maleimide group of N-ethylmaleimide (lacking cyclohexane) undergoes complete hydrolysis within 24 hours under similar pH 7.0 conditions [2].

Maleimide Hydrolysis Linker Stability Bioconjugation Process Development

Non-Cleavable vs. Cleavable Linker Payload Release Mechanism: Membrane Permeability Differential

ADCs employing SMCC non-cleavable linkers, upon internalization and lysosomal degradation, release a linker-payload catabolite that retains hydrophilic amino acid residues (typically lysine) from the degraded antibody [1]. This catabolite exhibits poor membrane permeability, restricting cytotoxic activity to the target antigen-expressing cell that internalized the ADC [1]. In contrast, cleavable linkers (e.g., Val-Cit-PABC) release the free hydrophobic payload, which readily diffuses across cell membranes to kill neighboring antigen-negative tumor cells via the bystander effect [2]. The half-life differential in plasma further distinguishes these classes: VCit (valine-citrulline cleavable linker) exhibits a half-life of 4.6 hours, whereas non-cleavable thioether linkers such as SMCC/MCC maintain substantially longer circulatory stability [3].

ADC Catabolite Bystander Effect Lysosomal Degradation Membrane Permeability

Palbociclib-SMCC: Optimal Use Cases in ADC Research and Targeted Oncology Development


ADC Synthesis for EGFR-Expressing Head and Neck or Breast Cancer Models

Palbociclib-SMCC has been validated for conjugation to cetuximab (anti-EGFR chimeric IgG1) to produce an ADC targeting EGFR-expressing cancer cells. In a 2021 Yonsei University study, the cetuximab-SMCC-palbociclib conjugate was synthesized, characterized by UV-Vis spectroscopy, purified via size exclusion chromatography, and demonstrated reduced cell viability and Rb protein phosphorylation inhibition in head and neck cancer and breast cancer cell lines [1]. This established workflow confirms the feasibility of using Palbociclib-SMCC for amine-to-sulfhydryl bioconjugation with full-length antibodies.

Non-Cleavable ADC Development Where Bystander Effect Is Undesired

Based on class-level evidence that non-cleavable linkers such as SMCC release poorly membrane-permeable catabolites confined to target antigen-expressing cells [2], Palbociclib-SMCC is the appropriate choice for ADC programs where minimizing off-target CDK4/6 inhibition in adjacent normal tissue is a primary safety consideration. This contrasts with cleavable linker-payload Palbociclib constructs (not commercially characterized), which would hypothetically permit bystander-mediated killing of antigen-negative cells.

Stepwise Conjugation Workflows Requiring Intermediate Maleimide-Activated Species

The cyclohexane bridge in SMCC extends maleimide stability to 64 hours in sodium phosphate buffer at pH 7.0 and 4°C, enabling maleimide-activated intermediates to be prepared, lyophilized, and stored prior to sulfhydryl conjugation . This property supports multi-step ADC manufacturing processes where antibody activation and payload conjugation are temporally separated, improving process control and reducing batch-to-batch variability.

Dual-Payload ADC Construction Using Orthogonal Conjugation Chemistries

SMCC-based conjugation to lysine residues can be combined with orthogonal cysteine-directed conjugation to produce dual-payload ADCs. A proof-of-concept study demonstrated trastuzumab conjugated with MMAE via cleavable Val-Cit linker (cysteine-directed) and subsequently conjugated with DM1 via SMCC (lysine-directed), yielding a dual-payload ADC with synergistic cytotoxicity compared to trastuzumab alone [3]. This paradigm establishes SMCC linker chemistry as a compatible component in multi-payload ADC design, suggesting potential for Palbociclib-SMCC in analogous dual-payload systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for Palbociclib-SMCC

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.